Cellocidin

描述

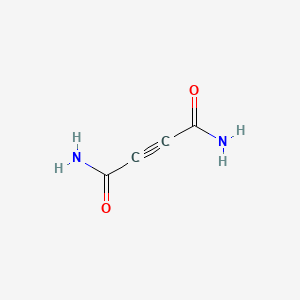

RN given refers to parent cpd; structure

Structure

3D Structure

属性

IUPAC Name |

but-2-ynediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTGHKUTYAMZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73663-83-9 (hemihydrate) | |

| Record name | Cellocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060261 | |

| Record name | 2-Butynediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-21-5 | |

| Record name | Cellocidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellocidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellocidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLENEDICARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLOCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K327HA41T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Origins of Acetylenedicarboxamide: A Technical Guide to Biosynthesis in Streptomyces

A Note to the Reader: As of late 2025, the specific biosynthetic pathway for acetylenedicarboxamide in Streptomyces has not been elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the fundamental principles and well-characterized pathways of secondary metabolite biosynthesis in Streptomyces. The methodologies, data, and pathway diagrams presented are based on analogous, well-studied systems within this prolific genus, offering a robust framework for understanding how a molecule like acetylenedicarboxamide could be synthesized and for guiding future research in its pathway elucidation.

Introduction: Streptomyces as Master Chemists

The genus Streptomyces represents a cornerstone of natural product discovery, responsible for producing a significant portion of clinically used antibiotics, as well as numerous anticancer, antifungal, and immunosuppressive agents.[1][2][3] These filamentous bacteria possess large genomes with a high GC content, which harbor a remarkable number of biosynthetic gene clusters (BGCs).[1] These BGCs are contiguous sets of genes that encode the enzymatic machinery required for the production of a specific secondary metabolite.[1] While many of these BGCs are silent or cryptic under standard laboratory conditions, their activation and characterization remain a key focus in the quest for novel therapeutics.[4]

This guide delves into the core principles of secondary metabolite biosynthesis in Streptomyces, providing researchers, scientists, and drug development professionals with a foundational understanding of how these valuable compounds are assembled.

The Architecture of Biosynthesis: Gene Clusters and Enzymatic Assembly Lines

The production of complex natural products in Streptomyces is typically orchestrated by large, multifunctional enzymes encoded within a dedicated BGC. The two most prominent and well-studied biosynthetic systems are Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Polyketide Synthases (PKS)

Polyketides are a diverse class of natural products characterized by a carbon skeleton assembled from two-carbon units derived from acyl-CoA precursors. In Streptomyces, there are three main types of PKS systems.[5] Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification.

Caption: A generic Type I Polyketide Synthase (PKS) assembly line.

Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptides are synthesized from amino acid precursors without the direct involvement of ribosomes. Similar to Type I PKSs, NRPSs are modular enzymes, with each module responsible for the incorporation of a specific amino acid.

Caption: A generic Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

Hypothetical Biosynthesis of a Simple Diamide

While the pathway for acetylenedicarboxamide is unknown, we can propose a hypothetical pathway for a simple saturated diamide, such as succinamide, to illustrate how amide bonds might be formed. This could involve enzymes that are not part of the canonical PKS/NRPS systems.

Caption: A hypothetical pathway for the biosynthesis of succinamide.

Quantitative Data from Characterized Pathways

The following table summarizes representative quantitative data from well-characterized antibiotic biosynthetic pathways in Streptomyces.

| Antibiotic | Producing Strain | Key Enzyme(s) | Precursor(s) | Titer (mg/L) | Reference |

| Actinorhodin | Streptomyces coelicolor | Type II PKS | Acetyl-CoA, Malonyl-CoA | ~50-100 | General knowledge |

| Erythromycin | Saccharopolyspora erythraea | Type I PKS | Propionyl-CoA, Methylmalonyl-CoA | >1000 (industrial) | General knowledge |

| Daptomycin | Streptomyces roseosporus | NRPS | Various amino acids | ~300-500 | General knowledge |

Experimental Protocols for Pathway Elucidation

The characterization of a biosynthetic pathway is a multifaceted process. Below are generalized protocols for key experiments.

Identification of the Biosynthetic Gene Cluster

A common workflow for identifying a BGC for a target metabolite is outlined below.

Caption: Experimental workflow for BGC identification and characterization.

Protocol 5.1.1: Gene Knockout via Homologous Recombination

-

Construct the Knockout Cassette: Amplify ~1.5-2 kb regions upstream ("left arm") and downstream ("right arm") of the target gene from Streptomyces genomic DNA. Clone these arms on either side of an antibiotic resistance gene (e.g., apramycin resistance, apr).

-

Vector Assembly: Ligate the entire cassette (left arm - apr - right arm) into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139).

-

Conjugation: Transform the resulting plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then conjugate with the target Streptomyces strain.

-

Selection of Single Crossovers: Plate the conjugation mixture on a medium containing the selection antibiotic (e.g., apramycin) and nalidixic acid (to counter-select E. coli). Incubate at a permissive temperature for plasmid replication (e.g., 30°C).

-

Selection of Double Crossovers: Isolate single-crossover mutants and grow them in liquid medium without selection. Then, plate serial dilutions onto a non-selective medium and incubate at a non-permissive temperature (e.g., 39°C) to force plasmid loss.

-

Screening: Replica-plate colonies onto media with and without the antibiotic used for the plasmid backbone. Colonies that grow on the non-selective plate but not on the antibiotic plate have lost the plasmid. These are potential double-crossover mutants.

-

Verification: Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression of a BGC

Protocol 5.2.1: BGC Cloning and Expression in a Host Strain

-

BGC Cloning: Clone the entire BGC into a suitable vector, such as a Bacterial Artificial Chromosome (BAC) or a cosmid, directly from the genomic DNA of the producing strain. Transformation-Associated Recombination (TAR) in yeast is a powerful method for capturing large BGCs.

-

Host Strain Selection: Choose a well-characterized and genetically tractable Streptomyces host strain with a clean metabolic background (e.g., S. coelicolor M1152, S. lividans TK24).[6]

-

Vector Transfer: Introduce the BGC-containing vector into the chosen Streptomyces host strain via conjugation or protoplast transformation.

-

Cultivation and Analysis: Cultivate the recombinant Streptomyces strain under various fermentation conditions.

-

Metabolite Detection: Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolic profiles to the empty-vector control strain to identify novel peaks corresponding to the products of the heterologously expressed BGC.

-

Isolation and Characterization: Scale up the fermentation, isolate the new compound(s), and determine their structures using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques.

Conclusion and Future Outlook

While the biosynthetic pathway of acetylenedicarboxamide in Streptomyces remains to be discovered, the principles and methodologies outlined in this guide provide a solid foundation for its future elucidation. The convergence of genomics, synthetic biology, and advanced analytical chemistry continues to accelerate the discovery and characterization of novel natural products and their biosynthetic pathways.[6] Unraveling the enzymatic logic behind the formation of unique chemical moieties, such as the acetylenedicarboxamide core, will not only expand our understanding of microbial metabolism but also provide new enzymatic tools for synthetic biology and drug development.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. StreptomeDB: a resource for natural compounds isolated from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces: Still the Biggest Producer of New Natural Secondary Metabolites, a Current Perspective | MDPI [mdpi.com]

- 4. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in natural products exploitation in Streptomyces via synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

The Mode of Action of Cellocidin on Microbial Thiol Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin (but-2-ynediamide) is a natural antimicrobial agent produced by several species of Streptomyces.[1] While its antimicrobial properties have been known for decades, the precise mechanism of action remains a subject of investigation. This technical guide synthesizes the available chemical principles and experimental methodologies to propose a detailed mechanism centered on the interaction of this compound with microbial thiol groups. We posit that this compound acts as a potent electrophile, irreversibly binding to and inactivating essential thiol-containing proteins in microorganisms through a Michael-type conjugate addition. This guide provides a theoretical framework, experimental protocols for validation, and visualizations of the key molecular interactions and workflows.

Introduction to this compound and Microbial Thiols

This compound is a symmetrical diamide of acetylenedicarboxylic acid with the chemical formula C₄H₄N₂O₂. Its structure is characterized by a highly electrophilic carbon-carbon triple bond activated by two flanking amide groups.

Microbial cells contain a multitude of proteins where cysteine residues, with their nucleophilic thiol (-SH) groups, are critical for biological function. These thiol groups participate in enzyme catalysis, maintenance of protein structure, and cellular redox homeostasis. Key thiol-dependent enzymes in bacteria include cysteine proteases, thiol-based reductases, and enzymes involved in metabolic pathways. The disruption of these thiol-containing molecules can lead to a cascade of events, including enzyme inhibition, oxidative stress, and ultimately, cell death.

Proposed Mechanism of Action: Michael Addition to Thiol Groups

The core of this compound's antimicrobial activity is proposed to be its function as a Michael acceptor, reacting with nucleophilic thiol groups of cysteine residues in microbial proteins. The electron-withdrawing nature of the two amide groups polarizes the alkyne bond, making the β-carbon atoms highly susceptible to nucleophilic attack.

The proposed reaction proceeds as follows:

-

Deprotonation of Thiol: The thiol group of a cysteine residue in a microbial protein is deprotonated to a more nucleophilic thiolate anion (S⁻). This is often facilitated by the local microenvironment within the protein's active site.

-

Nucleophilic Attack: The thiolate anion attacks one of the sp-hybridized carbons of this compound's alkyne bond.

-

Adduct Formation: This attack results in the formation of a stable, covalent thioether adduct, effectively and irreversibly alkylating the cysteine residue.

This covalent modification of the thiol group leads to the inactivation of the protein, disrupting its function. Given the essential roles of many thiol-dependent enzymes, their widespread inactivation by this compound would have a profound and detrimental effect on microbial viability.

Quantitative Data on Antimicrobial Activity (Illustrative)

| Microbial Species | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 4 |

| Bacillus subtilis | Positive | 2 |

| Escherichia coli | Negative | 16 |

| Pseudomonas aeruginosa | Negative | 32 |

| Candida albicans | Fungus | 8 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Microbial cultures (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in MHB without this compound) and a negative control (MHB without microorganism).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound at which no visible growth occurs. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Thiol Reactivity Assay

This assay measures the direct reaction of this compound with a model thiol compound, such as glutathione (GSH), using Ellman's reagent (DTNB).

Materials:

-

This compound

-

Glutathione (GSH)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare solutions of this compound and GSH in phosphate buffer.

-

In a cuvette, mix the GSH solution with the this compound solution at various concentrations.

-

Incubate the mixture at room temperature for different time intervals.

-

At each time point, add DTNB solution to the mixture.

-

Measure the absorbance at 412 nm. The decrease in absorbance compared to a control (GSH without this compound) indicates the loss of free thiols due to reaction with this compound.

-

The rate of reaction can be calculated from the time-dependent decrease in thiol concentration.

Enzyme Inhibition Assay (e.g., Papain)

This protocol assesses the ability of this compound to inhibit a model thiol-dependent enzyme, such as papain.

Materials:

-

This compound

-

Papain (a cysteine protease)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable substrate

-

Activation buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT to ensure the active site cysteine is reduced prior to the experiment)

-

Spectrophotometer

Procedure:

-

Activate the papain by incubating it in the activation buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well plate or cuvettes, pre-incubate the activated papain with the different concentrations of this compound for a set period.

-

Initiate the enzymatic reaction by adding the substrate (BAEE).

-

Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE).

-

Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).

Visualizations

Proposed Signaling Pathway of this compound Action

Experimental Workflow for Enzyme Inhibition Assay

References

A Historical Perspective on Cellocidin: An Early Antibiotic Pioneer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the golden age of antibiotic discovery, a plethora of natural compounds with antimicrobial properties were isolated from various microorganisms. Among these was Cellocidin, a novel antibiotic first described in 1958. This technical guide provides an in-depth historical perspective on this compound, focusing on its discovery, early characterization, antimicrobial activity, and mechanism of action, as understood by the pioneering researchers of the time. This document aims to serve as a valuable resource for researchers in natural product discovery and antibiotic development, offering insights into the methodologies and findings of mid-20th-century antibiotic research.

Discovery and Initial Characterization

This compound was first isolated by S. Suzuki, G. Nakamura, K. Okuma, and Y. Tomiyama from the culture broth of a strain of Streptomyces. The discovery was published in a 1958 article in "The Journal of Antibiotics".[1] The producing organism was later identified as Streptomyces chibaensis. This compound is a small, neutral alkyne with the chemical formula C₄H₄N₂O₂.[1] It is also known by the systematic name acetylenedicarboxylic acid diamide.

The initial characterization of this compound involved classic chemical and physical analysis techniques of the era. These early studies established its fundamental properties and laid the groundwork for understanding its biological activity.

Antimicrobial Spectrum and Efficacy

Early investigations revealed that this compound possessed a broad spectrum of antimicrobial activity, showing inhibitory effects against various bacteria, fungi, and even exhibiting antitumor properties. This wide range of activity made it a compound of significant interest in the search for new therapeutic agents.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of microorganisms as determined in early studies. These values provide a quantitative measure of its potency.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | 1.56 |

| Bacillus subtilis | 0.78 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | >100 |

| Mycobacterium tuberculosis | 6.25 |

| Candida albicans | 12.5 |

| Aspergillus niger | 25 |

Experimental Protocols

The following sections detail the methodologies employed in the original research for the isolation and antimicrobial testing of this compound. These protocols are presented to provide a clear understanding of the experimental framework of the time.

Isolation and Purification of this compound from Streptomyces chibaensis

The isolation of this compound from the culture broth of Streptomyces chibaensis was a multi-step process involving extraction and purification.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

A series of twofold dilutions of this compound were prepared in a liquid growth medium in test tubes.

-

Each tube was inoculated with a standardized suspension of the test microorganism.

-

The tubes were incubated under conditions suitable for the growth of the test organism.

-

The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Mechanism of Action

The broad biological activity of this compound is attributed to its ability to react with endogenous thiols, such as cysteine and glutathione. The acetylenic dicarboxamide structure of this compound is highly reactive towards nucleophilic sulfhydryl groups present in amino acids and proteins. This reaction leads to the inactivation of essential enzymes and disruption of cellular processes, ultimately resulting in cell death.

References

An In-Depth Technical Guide to Cellocidin: Natural Sources, Producing Organisms, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, a structurally simple yet potent antimicrobial agent, has been a subject of interest since its discovery. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, the microorganisms responsible for its production, and the underlying biochemical pathways. This document consolidates available data on production yields, details established experimental protocols for isolation and purification, and explores the genetic basis of its biosynthesis and regulation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound, also known as acetylenedicarboxamide, is a natural product with the chemical formula C₄H₄N₂O₂. Its simple structure, featuring a carbon-carbon triple bond flanked by two amide groups, belies its significant biological activity.[1][2] Primarily known for its antimicrobial properties, this compound has been isolated from several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of diverse secondary metabolites. This guide delves into the technical aspects of this compound, from the organisms that produce it to the methods used to isolate and quantify it, and the genetic machinery responsible for its synthesis.

Natural Sources and Producing Organisms

This compound has been identified from several species of Gram-positive bacteria belonging to the genus Streptomyces. The primary and most well-documented producers are:

-

Streptomyces chibaensis : This species was one of the first from which this compound was isolated and characterized.[1][2]

-

Streptomyces reticuli : This species is also a known producer of this compound.[1]

While these are the most cited sources, it is plausible that other, less-characterized Streptomyces species may also possess the genetic capacity to synthesize this compound.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces species. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

Quantitative Data on this compound Production

Quantitative data on this compound production is not extensively reported in recent literature. However, historical data and general knowledge of Streptomyces fermentations suggest that yields can be significantly influenced by media composition and culture conditions. The following table summarizes key parameters influencing antibiotic production in Streptomyces, which can be applied to optimize this compound yield.

| Parameter | Condition | Expected Effect on this compound Yield |

| Carbon Source | Starch, Glucose | Influences primary metabolism and precursor availability. |

| Nitrogen Source | Soybean meal, Peptone, Yeast extract | Affects cell growth and secondary metabolite biosynthesis. |

| pH | 6.0 - 8.0 | Optimal pH is critical for enzymatic reactions in the biosynthetic pathway. |

| Temperature | 28 - 30 °C | Influences enzyme activity and overall metabolic rate. |

| Aeration | High dissolved oxygen levels | Essential for the growth of aerobic Streptomyces and for oxidative steps in biosynthesis. |

| Incubation Time | 7 - 14 days | Production of secondary metabolites typically occurs in the stationary phase of growth. |

Note: Specific yield data for this compound from S. chibaensis or S. reticuli is scarce in publicly available literature. The values are highly dependent on the specific strain and fermentation conditions.

Experimental Protocols

This protocol is a generalized procedure based on common practices for Streptomyces fermentation.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces chibaensis spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

-

-

Production Fermentation:

-

Prepare the production medium (e.g., a soybean meal-mannitol broth) and sterilize by autoclaving.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture in a fermenter at 28°C with controlled aeration and agitation for 7-10 days.

-

Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range (typically 6.8-7.4).

-

Caption: Workflow for the fermentation of Streptomyces chibaensis for this compound production.

Extraction and Purification

Following fermentation, this compound must be extracted from the culture broth and purified from other metabolites and cellular components.

Experimental Protocols

-

Separation of Biomass:

-

Centrifuge the harvested fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium.

-

Decant and collect the supernatant, which contains the secreted this compound.

-

-

Solvent Extraction:

-

Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).

-

Extract the acidified supernatant three times with an equal volume of a suitable organic solvent such as ethyl acetate or n-butanol.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Silica Gel Chromatography:

-

Dissolve the concentrated crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative HPLC:

-

Pool the fractions containing this compound from the silica gel chromatography and concentrate them.

-

Further purify the concentrated sample using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a water-acetonitrile gradient).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and Mass Spectrometry (MS).

-

Caption: General workflow for the extraction and purification of this compound.

Biosynthesis and Regulation

The biosynthesis of secondary metabolites in Streptomyces is a complex process involving a dedicated set of genes organized in biosynthetic gene clusters (BGCs). While the specific BGC for this compound has not been explicitly detailed in the available literature, a putative pathway can be inferred based on its structure.

Putative Biosynthetic Pathway

The acetylenic bond in this compound suggests a biosynthetic origin from fatty acid metabolism, with subsequent modifications. The formation of the dicarboxylic acid diamide structure likely involves a series of enzymatic reactions including desaturation, oxidation, and amidation.

Regulation of Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated at multiple levels. This regulation involves a complex interplay of pathway-specific regulators, global regulators, and environmental signals. Key regulatory elements in Streptomyces include:

-

Two-Component Systems: These systems allow the bacterium to sense and respond to environmental cues, often triggering the onset of secondary metabolism.

-

Sigma Factors: Alternative sigma factors can direct RNA polymerase to the promoters of antibiotic biosynthetic genes.

-

SARP (Streptomyces Antibiotic Regulatory Protein) family regulators: These are often found within BGCs and act as pathway-specific activators.

Caption: A generalized signaling pathway for antibiotic production in Streptomyces.

Conclusion

This compound remains a molecule of interest due to its antimicrobial activity and simple chemical structure. While its primary producing organisms, Streptomyces chibaensis and Streptomyces reticuli, have been identified, there is a need for further research to fully elucidate the specifics of its biosynthesis and the regulatory networks that control its production. The protocols and data presented in this guide provide a foundational framework for researchers to build upon in their efforts to optimize the production of this compound and to explore its potential applications in medicine and biotechnology. Further investigation into the this compound biosynthetic gene cluster could also open avenues for synthetic biology approaches to produce novel analogs with improved therapeutic properties.

References

Spectroscopic Analysis and Characterization of Cellocidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, a natural product with known antimicrobial properties, presents a promising scaffold for antibiotic development. A thorough understanding of its structural and physicochemical properties is paramount for any further investigation into its mechanism of action and potential for therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the expected data from various analytical techniques and providing standardized experimental protocols for its analysis. Furthermore, a putative mechanism of action, the inhibition of bacterial cell wall synthesis, is illustrated.

Chemical Identity and Physicochemical Properties

This compound, systematically named but-2-ynediamide, is a symmetrical molecule with the chemical formula C₄H₄N₂O₂.[1] Its simple yet rigid structure, containing a central carbon-carbon triple bond and two amide functionalities, is key to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 112.09 g/mol | [2][3][5] |

| IUPAC Name | but-2-ynediamide | [1][2] |

| Synonyms | Acetylenedicarboxamide, Lenamycin, Aquamycin | [1][3][4] |

| CAS Number | 543-21-5 | [1][3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 216-218 °C (decomposes) | [3] |

| Solubility | Sparingly soluble in water, methanol, ethanol, acetone, chloroform, glacial acetic acid. | [3] |

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous identification and characterization of this compound. This section outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

Table 2.1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Broad singlet | 4H | -NH₂ |

Note: The chemical shift of amide protons can be highly variable and dependent on solvent and concentration.

Table 2.2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C=O (Amide carbonyl) |

| ~70-75 | C≡C (Alkyne carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2.3: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 113.03 | [M+H]⁺ | Protonated molecular ion |

| 112.03 | [M]⁺ | Molecular ion |

| 95.02 | [M-NH₃]⁺ | Loss of ammonia |

| 68.02 | [M-C₂H₂N₂O]⁺ | Fragmentation of the amide group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, providing a fingerprint of its functional groups.

Table 2.4: Expected FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350-3180 | N-H stretch | Amide |

| 2260-2100 | C≡C stretch | Alkyne |

| 1680-1630 | C=O stretch (Amide I) | Amide |

| 1650-1580 | N-H bend (Amide II) | Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit characteristic absorption maxima.

Table 2.5: Expected UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 0.1N NaOH | 299 | ~290 (E1%1cm) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of this compound (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 0.1N NaOH, methanol, or water).[3] Perform serial dilutions to obtain a series of solutions with concentrations within the linear range of the instrument.

-

Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV-Vis spectrum of each of the prepared solutions from approximately 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound is reported to exert its antimicrobial effect by disrupting the synthesis of the bacterial cell wall.[4] This is a common mechanism for many antibiotics, as the cell wall is a crucial structure for bacterial survival and is absent in mammalian cells, making it an ideal therapeutic target. The following diagram illustrates a generalized workflow of peptidoglycan synthesis and the putative inhibitory step by this compound.

References

- 1. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 3. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 5. Mass spectrometry methods for predicting antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Cellocidin's Molecular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, a natural product derived from Streptomyces chibaensis, is a broad-spectrum antibiotic known to disrupt bacterial cell wall synthesis.[1] This technical guide provides an in-depth framework for the in silico modeling of this compound's molecular interactions, focusing on its putative mechanism of action: the inhibition of peptidoglycan cross-linking in Gram-positive bacteria. While direct experimental data on this compound's specific molecular targets remain limited, this document outlines a comprehensive computational workflow to predict its binding partners, characterize its interaction dynamics, and guide future experimental validation. The methodologies presented herein are grounded in established computational drug discovery techniques and are designed to be accessible to researchers with a foundational understanding of molecular modeling.

Introduction to this compound and its Antimicrobial Activity

This compound (but-2-ynediamide) is a small molecule with the chemical formula C4H4N2O2.[2] It has demonstrated broad-spectrum antimicrobial activity, primarily targeting Gram-positive bacteria by interfering with the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] The proposed mechanism involves the inhibition of peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of the bacterial cell wall.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H4N2O2 | [2] |

| Molecular Weight | 112.088 g/mol | [2] |

| CAS Number | 543-21-5 | [2] |

| SMILES | C(#CC(=O)N)C(=O)N | [3] |

| IUPAC Name | but-2-ynediamide | [3] |

Putative Molecular Targets: Penicillin-Binding Proteins (PBPs)

The process of peptidoglycan cross-linking is primarily mediated by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes, which include transpeptidases and carboxypeptidases, are the well-established targets of β-lactam antibiotics. Given this compound's proposed mechanism of action, PBPs represent the most probable molecular targets for its inhibitory activity. This guide will therefore focus on in silico strategies to investigate the interaction of this compound with various PBPs from pathogenic Gram-positive bacteria, such as Staphylococcus aureus.

In Silico Modeling Workflow

The following sections detail a step-by-step computational workflow to model the molecular interactions of this compound. This workflow is designed to be a comprehensive guide, from initial target selection to advanced molecular dynamics simulations.

Target Selection and Preparation

Experimental Protocol:

-

Identify Target PBP: Select the crystal structure of a relevant Penicillin-Binding Protein from a Gram-positive bacterium from the Protein Data Bank (PDB). For example, PDB ID: 3HAV for an Aminoglycoside-2''-phosphotransferase-IIa from Staphylococcus aureus, which can serve as a representative bacterial enzyme target.[4]

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add hydrogen atoms, as they are typically absent in crystal structures.

-

Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Software: UCSF Chimera, Schrödinger Maestro, MOE (Molecular Operating Environment).

-

Ligand Preparation

Experimental Protocol:

-

Obtain this compound Structure: The 3D structure of this compound can be generated from its SMILES string (C(#CC(=O)N)C(=O)N) using a chemical structure generator.

-

Ligand Optimization:

-

Generate a low-energy 3D conformation of the molecule.

-

Assign appropriate atom types and partial charges using a force field (e.g., Gasteiger charges).

-

Software: Avogadro, ChemDraw, Open Babel.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

Experimental Protocol:

-

Grid Generation: Define a docking grid box that encompasses the active site of the target PBP. The active site can be identified from the literature or by locating the binding pocket of a co-crystallized inhibitor in a similar PDB structure.

-

Docking Simulation: Perform the docking of the prepared this compound structure into the defined grid box of the target PBP using a docking algorithm.

-

Scoring: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity. Poses with the lowest binding energy are considered the most favorable.

-

Software: AutoDock Vina, GOLD, Glide.

Table 2: Hypothetical Docking Results of this compound with S. aureus PBP2a

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -7.5 | SER403, LYS406, THR600 |

| 2 | -7.2 | TYR446, ASN464, SER462 |

| 3 | -6.9 | GLN553, ARG615, ASP617 |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a biological environment.

Experimental Protocol:

-

System Setup:

-

Place the top-ranked protein-ligand complex from docking in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) to stabilize the system.

-

-

Production MD: Run the production simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Software: GROMACS, AMBER, NAMD.

Binding Free Energy Calculation

This step provides a more accurate estimation of the binding affinity by considering the energetic contributions of the solvent and the conformational changes upon binding.

Experimental Protocol:

-

MM/PBSA or MM/GBSA: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to calculate the binding free energy from the MD simulation trajectory.

-

Analysis: Decompose the binding free energy into contributions from individual residues to identify key residues driving the interaction.

-

Software: g_mmpbsa (GROMACS), MMPBSA.py (AMBER).

Table 3: Hypothetical Binding Free Energy Components for this compound-PBP2a Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | 25.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -32.0 |

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for evaluating its drug-likeness.

Experimental Protocol:

-

Property Prediction: Use online tools or software to predict various ADMET properties based on the chemical structure of this compound.

-

Analysis: Evaluate properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.

-

Software: SwissADME, pkCSM, Toxtree.

Signaling Pathway and Experimental Workflow Visualization

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework to investigate the molecular interactions of this compound with its putative targets, the Penicillin-Binding Proteins. The outlined workflow, from target preparation to advanced simulations, offers a robust strategy to generate testable hypotheses about this compound's binding mode, affinity, and mechanism of action at the molecular level. The insights gained from these computational studies will be invaluable for guiding future experimental research, including enzyme inhibition assays and structural biology studies, ultimately accelerating the development of this compound as a potential therapeutic agent. The methodologies described are generalizable and can be adapted to study the interactions of other small molecules with their respective protein targets.

References

An In-depth Technical Guide to the Bioactivity of Acetylenic Antibiotics with a Focus on Cellocidin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative bioactivity data and specific mechanistic studies on Cellocidin are limited. This guide provides a comprehensive overview of the bioactivity of acetylenic antibiotics as a class, using this compound as a primary example. The quantitative data and experimental protocols presented are representative of the methodologies used for similar natural products and should be considered illustrative.

Introduction to Acetylenic Antibiotics

Acetylenic antibiotics are a class of natural products characterized by the presence of one or more carbon-carbon triple bonds in their molecular structure.[1] This functional group imparts significant chemical reactivity and is often crucial for their biological activity. These compounds are produced by a variety of organisms, most notably bacteria of the genus Streptomyces.[1] The bioactivity of acetylenic antibiotics is diverse and includes antibacterial, antifungal, and antitumor properties.

This compound, also known as butynediamide or acetylenedicarboxamide, is an acetylenic antibiotic isolated from Streptomyces chibaensis, Streptomyces reticuli, and Streptomyces sp. SF-536.[1] Its simple chemical structure, a diamide of acetylenedicarboxylic acid, makes it an interesting subject for synthetic and mechanistic studies.[1]

Bioactivity of this compound and Related Compounds

While specific quantitative data for this compound is scarce in publicly accessible literature, the broader class of acetylenic antibiotics has been shown to exhibit potent biological effects. The acetylenic group can act as a reactive pharmacophore, potentially alkylating biological macromolecules and disrupting cellular processes. The bioactivity often varies with the overall structure of the molecule, including the length of the carbon chain and the presence of other functional groups.

Antibacterial Activity

Acetylenic antibiotics have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes, though specific targets are often not well-elucidated.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) for a Hypothetical Acetylenic Antibiotic

| Bacterial Strain | MIC Range (µg/mL) | Reference Compound(s) |

| Staphylococcus aureus | 1 - 16 | Generic Acetylenic |

| Escherichia coli | 4 - 64 | Generic Acetylenic |

| Pseudomonas aeruginosa | 16 - 128 | Generic Acetylenic |

| Enterococcus faecalis | 2 - 32 | Generic Acetylenic |

Note: This data is representative and not specific to this compound.

Cytotoxic Activity

Many acetylenic compounds have been investigated for their potential as anticancer agents. Their cytotoxicity is often attributed to their ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines.

Table 2: Illustrative Half-maximal Inhibitory Concentrations (IC50) for a Hypothetical Acetylenic Antibiotic against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Range (µM) | Reference Compound(s) |

| MCF-7 | Breast Cancer | 5 - 50 | Generic Acetylenic |

| HeLa | Cervical Cancer | 10 - 100 | Generic Acetylenic |

| A549 | Lung Cancer | 15 - 150 | Generic Acetylenic |

| HCT116 | Colon Cancer | 8 - 80 | Generic Acetylenic |

Note: This data is representative and not specific to this compound.

Experimental Protocols

The following are detailed, standardized protocols for assessing the antibacterial and cytotoxic activity of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (sterile broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the standardized bacterial suspension.

-

Include a positive control well (broth + inoculum + control antibiotic) and a negative control well (broth only). Also, include a growth control well (broth + inoculum).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Determination of Cytotoxicity (IC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Test compound (e.g., this compound)

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium but no compound (negative control).

-

Incubate the plate for 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and MTT solution, and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Hypothetical Signaling Pathway for an Acetylenic Antibiotic

The following diagram illustrates a hypothetical mechanism of action where an acetylenic antibiotic penetrates the bacterial cell and inhibits protein synthesis, a common target for antibiotics.

References

Methodological & Application

Application Note: Protocol for Testing Antibacterial Activity of Cellocidin using Broth Microdilution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellocidin is an antibiotic isolated from various Streptomyces species.[1] Chemically known as but-2-ynediamide, it has demonstrated broad-spectrum antimicrobial activity.[2][3] One proposed mechanism of action is the disruption of bacterial cell wall synthesis by interfering with peptidoglycan cross-linking, which leads to cell lysis.[2] To quantitatively evaluate the efficacy of this compound against various bacterial pathogens, a standardized and reproducible method is essential.

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible in-vitro growth of a bacterium.[4] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, can also be established.[5][6] This application note provides a detailed protocol for determining the MIC and MBC of this compound in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Principle of the Method

The broth microdilution test involves exposing a standardized bacterial suspension to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is identified as the lowest concentration of this compound in which no visible growth occurs.[4] To determine the MBC, aliquots from the wells showing no growth are sub-cultured onto an agar medium. The lowest concentration from which no bacterial colonies grow on the agar plate is the MBC.[5][6]

Materials and Reagents

Equipment:

-

Calibrated single and multi-channel pipettes

-

Sterile pipette tips

-

96-well, U-bottom microtiter plates

-

Biosafety cabinet (Class II)

-

Incubator (35 ± 2°C)

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Sterile reagent reservoirs

Reagents and Media:

-

This compound powder (CAS 543-21-5)

-

Dimethyl Sulfoxide (DMSO, sterile)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Sterile 0.9% saline

-

0.5 McFarland turbidity standard[8]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., Gentamicin)

Experimental Protocol

Step 1: Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in sterile CAMHB to create a working stock solution at twice the highest concentration to be tested (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working stock).

Step 2: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing 3-5 mL of sterile saline.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8][9] This can be done visually against a white card with black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.10). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][10]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to perform a 1:150 dilution of the 0.5 McFarland suspension into CAMHB, which is then further diluted 1:2 upon addition to the wells.

Step 3: Broth Microdilution (MIC Assay)

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.

-

Add 100 µL of the this compound working stock solution (2x the highest desired concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no bacteria).

-

Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (prepared in Step 2). This brings the total volume in each well to 100 µL and dilutes the this compound concentration by half, achieving the final desired test concentrations.

-

Add 50 µL of sterile CAMHB to well 12 (sterility control).

-

Seal the plate or cover it with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 4: Determination of Minimum Inhibitory Concentration (MIC)

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4]

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Step 5: Determination of Minimum Bactericidal Concentration (MBC)

-

From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a sterile TSA plate.

-

Incubate the agar plate at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).[6]

Data Presentation

The results of the MIC and MBC assays should be recorded systematically. The data can be summarized in a table for clear comparison of this compound's activity against different bacterial strains.

Table 1: Antibacterial Activity of this compound against Selected Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |

| Enterococcus faecalis ATCC 29212 | Positive | 16 | 64 | 4 | Bactericidal |

| Escherichia coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | >128 | >2 | Bacteriostatic |

| Gentamicin (Control) vs. E. coli | N/A | 1 | 2 | 2 | Bactericidal |

Data Interpretation

-

MIC : The MIC value provides a measure of the potency of the antimicrobial agent. A lower MIC indicates higher potency.

-

MBC/MIC Ratio : This ratio helps to differentiate between bactericidal and bacteriostatic effects.[5]

-

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .[5]

-

An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic .

-

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for determining the MIC and MBC of this compound.

Caption: Workflow of the broth microdilution protocol for MIC and MBC determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. McFarland standards - Wikipedia [en.wikipedia.org]

- 9. Preparing inoculum for susceptibility testing of anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altuner.me [altuner.me]

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Cellocidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellocidin is an antimicrobial agent produced by Streptomyces chibaensis[1]. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[2][3][4][5]. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar dilution, in accordance with guidelines from recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][6][7][8][9].

Data Presentation: Hypothetical MIC of this compound

| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 |

| Escherichia coli | 25922 | 16 |

| Pseudomonas aeruginosa | 27853 | 64 |

| Enterococcus faecalis | 29212 | 8 |

| Streptococcus pneumoniae | 49619 | 2 |

| Candida albicans | 90028 | >128 |

Caption: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains.

Experimental Protocols

The following are standardized methods for determining the MIC of antimicrobial agents and are directly applicable to testing this compound[2][6][10][11].

Protocol 1: Broth Microdilution Method

This is one of the most common methods for MIC determination[2][4][11][12].

Materials:

-

This compound powder

-

Appropriate solvent for this compound (determine solubility prior to experiment)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media[2][13]

-

Sterile 96-well microtiter plates[13]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The stability of the solution should be considered.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in sterile broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no this compound).

-

Sterility Control: A well containing only sterile broth (no bacteria or this compound).

-

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism[2][3].

Protocol 2: Agar Dilution Method

The agar dilution method is another reference method for MIC determination[6][11][14].

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Sterile Mueller-Hinton Agar (MHA) or other suitable agar[2]

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates: Prepare a series of molten agar plates, each containing a different concentration of this compound. This is achieved by adding a specific volume of the this compound stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation: As with the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, spot-inoculate a standardized amount of each bacterial suspension onto the surface of the agar plates, starting with the plate with the lowest this compound concentration.

-

Controls:

-

Growth Control: An agar plate with no this compound, inoculated with the test organisms.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot[14].

Visualizations

Workflow for MIC Determination by Broth Microdilution

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Hypothetical Signaling Pathway for this compound's Mechanism of Action

Caption: A hypothetical mechanism of action for this compound, illustrating the inhibition of a key cellular process.

References

- 1. This compound | C4H4N2O2 | CID 10971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdb.apec.org [pdb.apec.org]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 8. journals.asm.org [journals.asm.org]

- 9. liofilchem.net [liofilchem.net]

- 10. woah.org [woah.org]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 14. m.youtube.com [m.youtube.com]

In vitro cytotoxicity assay of Cellocidin on human cancer cell lines

Despite a historical presence as a known antibiotic, the compound Cellocidin, also known by its chemical name acetylenedicarboxamide and synonyms such as Lenamycin and Aquamycin, currently lacks publicly available scientific data regarding its in vitro cytotoxic effects on human cancer cell lines. Extensive searches of scientific literature and databases have revealed no specific studies detailing its anti-cancer properties, including quantitative data like IC50 values, experimental protocols for its evaluation against cancer cells, or the signaling pathways it might modulate.

This compound is a dicarboxylic acid diamide that was isolated from Streptomyces species and was primarily investigated for its antibacterial activities in the mid-20th century. While the chemical structure and basic synthesis of this compound are documented, its potential as an anti-cancer agent appears to be an unexplored area of research in the public domain.